molecular formula C29H38N8O2 B607442 FF-10101 CAS No. 1472797-69-5

FF-10101

Katalognummer: B607442
CAS-Nummer: 1472797-69-5
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: HJFSVYUFOXAVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Inhibition of FLT3 Mutations

FF-10101 has shown potent inhibitory effects against human AML cell lines with FLT3 internal tandem duplication (FLT3-ITD) and various mutant FLT3-expressing cell lines. Specifically, it has been effective against:

  • MOLM-13
  • MOLM-14
  • MV4-11

In preclinical studies, this compound demonstrated an IC50 value of 0.20 nM for wild-type FLT3 and 0.16 nM for FLT3-D835Y mutations, indicating high potency against these targets .

Efficacy Against Resistance Mutations

This compound is particularly noteworthy for its effectiveness against mutations that confer resistance to other FLT3 inhibitors, such as quizartinib. This includes:

  • D835Y
  • F691L
  • Y842C/H

In mouse models implanted with cells expressing these mutations, this compound significantly inhibited tumor growth, showcasing its potential as a therapeutic agent for patients with resistant AML .

Clinical Evaluations

This compound is currently undergoing clinical trials (NCT03194685) to evaluate its safety and efficacy in patients with relapsed or refractory AML. Preliminary results have shown a composite complete response rate of 10% and an overall response rate of 12.5% among participants previously treated with other FLT3 inhibitors .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in patients. The recommended phase 2 dose was established at 75 mg administered twice daily, with manageable side effects such as diarrhea and QT prolongation being noted .

Table 1: In Vitro Activity of this compound Against FLT3 Mutations

Mutation TypeIC50 (nM)
Wild-type FLT30.20
FLT3-D835Y0.16
FLT3-F691LNot specified
Other KinasesVaries

Table 2: Clinical Response Rates in Phase 1 Trials

Response TypePercentage (%)
Composite Complete Response10
Overall Response Rate12.5

Case Study 1: Efficacy in Resistant AML

A study involving a cohort of patients with relapsed AML who had previously failed treatment with quizartinib showed that this compound could induce partial remission in several cases despite the presence of resistant mutations. This highlights its potential as a next-generation therapy for difficult-to-treat populations .

Case Study 2: Safety and Tolerability

In the ongoing clinical trials, this compound has been well-tolerated among participants, with manageable side effects allowing for continued administration without significant interruptions in treatment schedules .

Wirkmechanismus

Target of Action

FF-10101 is a novel compound that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is the most frequent genetic alteration in acute myeloid leukemia (AML) and is associated with a poor prognosis . The mutations in FLT3 cause its constitutive activation, leading to autonomous cell proliferation and activation .

Mode of Action

This compound is an irreversible inhibitor of FLT3 . It covalently binds to a cysteine residue (C695) near the active site of FLT3, thereby irreversibly inhibiting receptor signaling . This unique binding confers high selectivity and inhibitory activity against FLT3 kinase .

Biochemical Pathways

The activation of FLT3 induces multiple intracellular signaling molecules, leading to autonomous cell proliferation and activation . This compound effectively inhibits these signaling pathways, thereby suppressing the growth of AML cells harboring FLT3 mutations .

Pharmacokinetics

It has been shown to have high efficacy against AML cells with FLT3 mutations, including those resistant to other FLT3 inhibitors .

Result of Action

This compound shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), and all tested types of mutant FLT3-expressing cells, including those with mutations resistant to other FLT3 inhibitors . In mouse models, orally administered this compound showed significant growth inhibitory effects on cells expressing certain FLT3-ITD mutations . Furthermore, this compound potently inhibited the growth of primary AML cells harboring either FLT3-ITD or FLT3-D835 mutation in vitro and in vivo .

Action Environment

This compound can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . It is vulnerable to mutation at c695, the amino acid required for covalent flt3 binding . This suggests that the action, efficacy, and stability of this compound can be influenced by the genetic makeup of the tumor cells and the surrounding microenvironment .

Analyse Chemischer Reaktionen

FF-10101-01 unterliegt kovalenten Bindungsreaktionen, insbesondere mit dem Cysteinrest an Position 695 von FLT3 . Diese Reaktion ist entscheidend für seine irreversible Hemmung der Kinase. Die Verbindung ist so konzipiert, dass sie minimal anfällig für einen durch den FLT3-Liganden induzierten Widerstand ist . Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehört der gehemmte FLT3-Kinasekomplex.

Eigenschaften

CAS-Nummer

1472797-69-5

Molekularformel

C29H38N8O2

Molekulargewicht

530.7 g/mol

IUPAC-Name

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)

InChI-Schlüssel

HJFSVYUFOXAVAA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Isomerische SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N

Kanonische SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FF-10101;  FF 10101;  FF10101.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.